molecular formula C13H8ClN3O2 B2387380 2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile CAS No. 784194-67-8

2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile

Cat. No.: B2387380
CAS No.: 784194-67-8
M. Wt: 273.68
InChI Key: JPILGPVACOGYCS-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile is an organic compound that features a nitro group and a chlorophenyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile typically involves the nitration of a suitable precursor, followed by amination. One common method involves the nitration of 2-chlorobenzonitrile to form 2-chloro-5-nitrobenzonitrile, which is then reacted with 4-chloroaniline under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorophenyl group.

Major Products

    Reduction: The major product of reduction is 2-[(4-Chlorophenyl)amino]-5-aminobenzonitrile.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies investigating its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylphenyl)amino]-5-nitrobenzonitrile
  • 2-[(4-Bromophenyl)amino]-5-nitrobenzonitrile
  • 2-[(4-Fluorophenyl)amino]-5-nitrobenzonitrile

Uniqueness

2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, the chlorophenyl group may confer distinct electronic properties and steric effects, affecting the compound’s overall behavior in chemical and biological systems.

Properties

IUPAC Name

2-(4-chloroanilino)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2/c14-10-1-3-11(4-2-10)16-13-6-5-12(17(18)19)7-9(13)8-15/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPILGPVACOGYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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